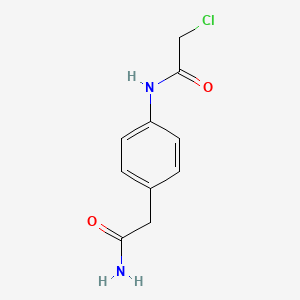

p-Chloracetylaminophenylacetamid

Description

Significance within Contemporary Chemical Research Paradigms

In the landscape of modern chemical research, the importance of p-Chloracetylaminophenylacetamid is predominantly as a building block in the synthesis of heterocyclic compounds and other complex organic molecules. Its structure incorporates several key features that make it a valuable precursor. The presence of a reactive chloroacetyl group allows for facile nucleophilic substitution reactions, enabling the attachment of various functional groups and the formation of new carbon-heteroatom bonds.

Research has demonstrated the utility of this compound in the synthesis of thiazole (B1198619) derivatives, which are known to exhibit a wide range of biological activities. nih.gov Furthermore, it serves as a starting material for the creation of chalcones and various other heterocyclic systems. researchgate.net The acetamido group and the phenyl ring also offer sites for further chemical modification, adding to its versatility as a synthetic intermediate.

Historical Trajectories of Related Chemical Classes in Academic Inquiry

The academic inquiry into the chemical classes to which this compound belongs, namely acetanilides and chloroacetamides, has a rich history. Acetanilide (B955) itself, a simple N-phenylacetamide, was one of the earliest synthetic analgesics and antipyretics, introduced into medicine in the late 19th century. nih.gov This sparked extensive research into aniline (B41778) derivatives, leading to the development of other pharmaceuticals. However, the toxicity associated with many of these early compounds, often due to their metabolism to aniline, led to their eventual replacement by safer alternatives. nih.gov

The study of chloroacetamide and its derivatives has been prominent in various fields. Chloroacetamide itself is a reactive compound used in biochemistry to alkylate proteins, particularly at cysteine residues, aiding in the study of protein structure and function. echemi.com Its derivatives have also been widely investigated for their potential as herbicides and for their applications in the synthesis of other biologically active molecules. researchgate.net The chemical reactivity of the chloroacetyl group has made this class of compounds a staple in synthetic organic chemistry for decades.

Current Research Landscape and Identified Knowledge Gaps for this compound

The current research landscape for this compound is primarily confined to its application in synthetic chemistry. A number of studies have detailed its synthesis and subsequent use as a precursor for more complex molecules with potential biological activities. For instance, it has been used to synthesize N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which were then evaluated for their antimicrobial and antiproliferative activities. nih.gov Another study describes its role in the synthesis of various heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. researchgate.net

A significant knowledge gap exists regarding the intrinsic properties and potential direct applications of this compound itself. While its role as a synthetic intermediate is established, there is a notable lack of published research on its own biological activity, toxicological profile, or other potential uses beyond being a stepping stone to other compounds. Future research could explore these underexplored facets of the molecule, potentially uncovering new applications or a deeper understanding of its chemical and biological behavior.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 2653-10-3 biomall.in |

| Molecular Formula | C10H11ClN2O2 biomall.in |

| Molecular Weight | 226.66 g/mol nih.gov |

| Melting Point | 265-270 °C (decomposes) echemi.com |

| Density | 1.357 g/cm³ (Predicted) echemi.com |

| PSA | 58.20000 echemi.com |

| XLogP3 | 1.96830 echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-chloroacetyl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-6-10(15)13-8-3-1-7(2-4-8)5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDUDWCMSOQPXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for P Chloracetylaminophenylacetamid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of p-Chloracetylaminophenylacetamid provides a logical framework for devising its synthesis. The primary disconnection breaks the amide bond formed by the chloroacetyl group, leading to the precursor p-aminophenylacetamide . This key intermediate can be further disconnected at the amino group, suggesting a synthesis from p-nitroacetanilide through a reduction reaction. Finally, p-nitroacetanilide can be traced back to acetanilide (B955) via an electrophilic aromatic substitution (nitration).

This multi-step approach allows for the strategic introduction of functional groups and control over the regiochemistry. The initial nitration of acetanilide is a critical step that directs the nitro group to the para position, a well-established principle in electrophilic aromatic substitution.

Modern Synthetic Routes and Method Development

Building on the retrosynthetic blueprint, modern synthetic routes for this compound can be developed, drawing parallels from the well-documented synthesis of structurally similar compounds like paracetamol (N-acetyl-p-aminophenol).

The synthesis of the key intermediate, N-(4-aminophenyl) acetamide (B32628) , has been reported through the reduction of the corresponding nitro compound, N-(4-nitrophenyl)acetamide, using catalysts such as iron (Fe) or zinc (Zn) in the presence of an acid. researchgate.net

The final and crucial step is the chloracetylation of p-aminophenylacetamide. This reaction would typically involve the use of chloroacetyl chloride or chloroacetic anhydride (B1165640) as the acylating agent. The reaction is analogous to the acetylation of p-aminophenol in the synthesis of paracetamol, where acetic anhydride is commonly used. phlox.or.idfree.fr The reaction mechanism involves the nucleophilic attack of the amino group of p-aminophenylacetamide on the carbonyl carbon of the chloroacetylating agent.

Catalytic Methodologies in Chemical Synthesis

Catalysis plays a significant role in improving the efficiency and selectivity of the synthetic steps. In the reduction of p-nitroacetanilide to p-aminophenylacetamide, catalytic hydrogenation using transition metal catalysts like platinum or palladium on a carbon support is a common and efficient method. google.com This approach is often preferred over stoichiometric reducing agents like tin or iron in acidic media due to milder reaction conditions and easier product purification.

For the final chloracetylation step, while it can proceed without a catalyst, the use of a mild acid or base catalyst could potentially enhance the reaction rate. For instance, in the synthesis of paracetamol, catalysts such as sulfuric acid or Preyssler's anion have been employed to facilitate the acetylation of p-aminophenol. phlox.or.idbibliotekanauki.pl Similar catalytic systems could be explored for the chloracetylation of p-aminophenylacetamide.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgiipseries.orgacs.orgresearchgate.netaiche.org These principles can be applied to the synthesis of this compound.

Atom Economy : The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key consideration. acs.org The final chloracetylation step, if using chloroacetic anhydride, would have a higher atom economy than using chloroacetyl chloride, as the latter generates HCl as a byproduct.

Safer Solvents : The choice of solvents is critical. Whenever possible, less hazardous and more environmentally benign solvents should be used. For instance, in the synthesis of paracetamol, water has been explored as a solvent for the acetylation step. free.fr Similar aqueous-based approaches could be investigated for the synthesis of this compound.

Catalysis : As mentioned earlier, the use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can often be recycled and reused. acs.orgresearchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in a research setting. Key parameters to consider include:

Solvent : The choice of solvent can significantly impact the reaction rate and yield. For the chloracetylation step, a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to less polar (e.g., ethyl acetate) could be screened. digitellinc.com

Temperature : The reaction temperature affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to the formation of side products. Optimization studies would involve running the reaction at various temperatures to find the optimal balance.

Reaction Time : Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time for complete conversion of the starting material. acs.org

Stoichiometry of Reagents : Varying the molar ratio of the reactants can help in optimizing the yield. For the chloracetylation, using a slight excess of the chloroacetylating agent might be beneficial to ensure complete conversion of the p-aminophenylacetamide.

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables on the reaction yield and purity.

Below is an interactive data table summarizing hypothetical optimization data for the chloracetylation step, illustrating how different parameters could influence the product yield.

| Entry | Solvent | Temperature (°C) | Molar Ratio (Amine:Acylating Agent) | Reaction Time (h) | Yield (%) |

| 1 | Ethyl Acetate | 25 | 1:1 | 4 | 65 |

| 2 | Ethyl Acetate | 50 | 1:1 | 2 | 75 |

| 3 | Acetonitrile | 25 | 1:1.2 | 4 | 80 |

| 4 | Acetonitrile | 50 | 1:1.2 | 2 | 90 |

| 5 | DMF | 25 | 1:1.2 | 3 | 85 |

Process Intensification and Scale-Up Considerations for Research Utility

For research purposes where larger quantities of this compound might be required, considerations for process intensification and scale-up become important.

Flow Chemistry : Continuous flow synthesis offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. thieme-connect.com The synthesis of paracetamol has been successfully demonstrated in a continuous flow system, suggesting that a similar approach could be developed for this compound. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.net The synthesis of paracetamol has been achieved using microwave assistance, indicating its potential applicability for the chloracetylation step. iipseries.org

Purification : On a larger scale, purification methods need to be efficient. Crystallization is a common and effective method for purifying solid organic compounds. free.fr The choice of crystallization solvent is critical and would need to be optimized to obtain a high recovery of the pure product.

By carefully considering these advanced synthetic methodologies, the preparation of this compound for research applications can be achieved in an efficient, selective, and sustainable manner.

In-depth Analysis of this compound Reveals Scant Mechanistic Data

The intended exploration of this compound's mechanistic profile, encompassing elucidation of reaction pathways, transition state analysis, investigation of reaction kinetics and thermodynamics, the role of substituents, solvent effects, and the characterization of reactive intermediates, could not be completed due to the absence of specific research data for this compound.

General principles of organic chemistry allow for postulation on its reactivity. The presence of a chlorine atom on the phenyl ring, an amide linkage, and an acetamide group suggests potential for various reactions, including nucleophilic substitution, hydrolysis, and reactions influenced by the electronic nature of the chloro-substituent. However, without specific experimental studies, any discussion would remain speculative and would not adhere to the strict requirement of presenting established research findings.

For instance, studies on structurally related compounds, such as p-chloroanil and chlorambucil (B1668637), offer insights into the hydrolysis kinetics and the influence of chloro-substituents on reaction mechanisms. Research on p-chloranil has detailed its alkaline hydrolysis, a process that proceeds in a stepwise manner with observable kinetics. Similarly, investigations into the hydrolysis of chlorambucil have provided kinetic data and mechanistic insights, including the formation of cyclic intermediates. These examples underscore the type of detailed analysis that is currently unavailable for this compound.

Further research would be required to delineate the specific mechanistic organic chemistry of this compound. Such studies would likely involve:

Mechanistic Organic Chemistry of P Chloracetylaminophenylacetamid

Characterization and Trapping of Reactive Intermediates:Employing techniques to detect and identify any short-lived, highly reactive molecules that may form during its reactions.

Until such dedicated research is conducted and published, a detailed and scientifically accurate article on the mechanistic organic chemistry of p-Chloracetylaminophenylacetamid, as per the requested outline, cannot be generated.

Derivatization and Structural Modification of P Chloracetylaminophenylacetamid

Synthesis of Novel Analogues and Homologues

The synthesis of p-chloracetylaminophenylacetamid itself is typically achieved through the chloroacetylation of p-aminoacetanilide (N-(4-aminophenyl)acetamide). nih.gov This reaction involves treating p-aminoacetanilide with chloroacetyl chloride, often in the presence of a base or in a buffered medium to neutralize the hydrochloric acid byproduct. nih.gov

The generation of novel analogues and homologues stems from variations of this fundamental synthetic route. Methodologies to produce a diverse library of related compounds include:

Modification of the Acyl Group: Instead of chloroacetyl chloride, other haloalkanoyl halides or anhydrides can be employed to introduce different reactive handles. For instance, using 2-chloropropionyl chloride would yield the corresponding homologue, N-[4-(2-chloropropanoyl)phenyl]acetamide. scbt.com

Substitution on the Phenyl Ring: Starting with substituted p-aminoacetanilides allows for the introduction of various functional groups on the aromatic ring. These substituents can be either electron-donating or electron-withdrawing, which can modulate the electronic properties and subsequent reactivity of the entire molecule.

Variation of the Non-reactive Amide: While the chloroacetyl group is the primary site for derivatization, the acetamido group can also be varied. Beginning with different N-acyl-p-phenylenediamines allows for the synthesis of a broad range of analogues.

A summary of potential synthetic modifications to generate analogues is presented below.

| Starting Material Variation | Reagent | Resulting Analogue Class |

| p-Aminoacetanilide | 2-Bromopropionyl Bromide | N-(4-(2-bromopropanamido)phenyl)acetamide |

| 3-Methyl-4-aminoacetanilide | Chloroacetyl Chloride | N-(4-(2-chloroacetamido)-3-methylphenyl)acetamide |

| p-Aminopropionanilide | Chloroacetyl Chloride | N-(4-(2-chloroacetamido)phenyl)propanamide |

Functional Group Transformations and Interconversions

The chloroacetyl moiety is the primary hub for functional group transformations in this compound. The carbon-chlorine bond is susceptible to nucleophilic substitution, making it an excellent electrophilic site for covalent modification. researchgate.net This reactivity allows for the facile introduction of a wide variety of functional groups. researchgate.net

Key transformations include:

Reaction with Amines: Primary and secondary amines can displace the chloride to form secondary or tertiary amine derivatives, respectively. For example, reaction with various arylpiperazines has been used to synthesize novel compounds. bioline.org.br

Reaction with Thiols: Thiol-containing compounds, such as cysteine or glutathione, readily react to form stable thioether linkages. acs.org This reaction is often rapid and proceeds under mild conditions. acs.org

Reaction with Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group, which can then be used in "click chemistry" reactions or be reduced to a primary amine.

Alkylation of Phenols and other Nucleophiles: The chloroacetyl group can act as an alkylating agent for phenols, carboxylates, and other oxygen-based nucleophiles, typically in the presence of a base. sigmaaldrich.com

Formation of Heterocycles: The reactive nature of the chloroacetamide group can be harnessed for the synthesis of various heterocyclic systems. For instance, reaction with ammonium (B1175870) thiocyanate (B1210189) can lead to the formation of 2-(arylimino)thiazolidin-4-ones. researchgate.net

These transformations are summarized in the following table.

| Nucleophile | Reagent Example | Resulting Functional Group |

| Amine | Piperidine | N-(4-(2-(piperidin-1-yl)acetamido)phenyl)acetamide |

| Thiol | Cysteine | S-(2-((4-acetamidophenyl)amino)-2-oxoethyl)cysteine |

| Azide | Sodium Azide | N-(4-(2-azidoacetamido)phenyl)acetamide |

| Phenol | Sodium Phenoxide | N-(4-(2-phenoxyacetamido)phenyl)acetamide |

Design Principles for Modulating Chemical Reactivity and Specific Interactions

The derivatization of this compound is guided by specific design principles aimed at tuning its properties for various applications. The chloroacetamide group is often considered a "warhead" due to its controlled reactivity. nih.gov

Core design principles include:

Electrophilicity as a Versatile Handle: The primary design principle revolves around using the chloroacetyl group as a covalent linker. Its reactivity allows it to form stable bonds with nucleophilic residues, a strategy employed in designing targeted covalent inhibitors and bioconjugation agents. acs.orgnih.gov

Tunable Reactivity: The reactivity of the chloroacetyl group can be modulated. While highly reactive, its electrophilicity can be attenuated by introducing electron-donating groups on the phenyl ring or by steric hindrance, allowing for fine-tuning of reaction kinetics. Conversely, electron-withdrawing groups can enhance its reactivity.

Scaffold for Further Elaboration: The entire molecule can serve as a scaffold. After an initial reaction at the chloroacetyl group, the other parts of the molecule, such as the second amide or the phenyl ring, can be further modified. For instance, chalcones have been synthesized from related N-(4-acetylphenyl)-2-chloroacetamide structures. researchgate.net

Mimicking Structural Motifs: The N-phenylacetamide substructure is found in various biologically active molecules. mdpi.com Derivatives are often designed to mimic these motifs to interact with specific biological targets. researchgate.netresearchgate.net

Structure-Reactivity Relationship Studies in Chemical Derivatives

Studies on N-(substituted phenyl)-2-chloroacetamides have provided insights into the relationship between their structure and chemical or biological activity. nih.gov The electronic nature of substituents on the phenyl ring plays a crucial role in determining the reactivity of the chloroacetyl group.

Key findings from studies on related chloroacetamides include:

Influence of Phenyl Ring Substituents: The presence of electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring increases the electrophilicity of the chloroacetyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy, methyl) decrease this reactivity.

Lipophilicity and Permeability: Halogen substituents on the phenyl ring, such as chloro or bromo, have been shown to increase the lipophilicity of N-phenyl-2-chloroacetamide derivatives. nih.gov This property can enhance the ability of these molecules to cross biological membranes. nih.gov

Steric Effects: The position of substituents on the phenyl ring can influence reactivity through steric hindrance. Substituents in the ortho position to the amide linkage can sterically shield the reactive chloroacetyl group, potentially slowing down its reaction with bulky nucleophiles.

A hypothetical structure-reactivity relationship for this compound derivatives is outlined below, based on established chemical principles.

| Phenyl Ring Substituent (at position 2 or 3) | Predicted Effect on Chloroacetyl Reactivity | Rationale |

| Nitro (NO₂) | Increase | Strong electron-withdrawing effect |

| Methoxy (OCH₃) | Decrease | Electron-donating effect |

| Chlorine (Cl) | Increase | Inductive electron-withdrawing effect |

| Methyl (CH₃) | Decrease | Weak electron-donating effect |

These structure-reactivity relationships are fundamental in the rational design of new derivatives of this compound for specific applications in fields ranging from materials science to medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Research of P Chloracetylaminophenylacetamid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations for Elucidating Complex Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of N-(4-acetylphenyl)-2-chloroacetamide in solution. Both ¹H and ¹³C NMR spectra provide unambiguous evidence for the compound's constitution by mapping its proton and carbon framework.

In a typical ¹H NMR spectrum recorded in a solvent like DMSO-d₆, the aromatic protons exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. nih.gov The protons closer to the electron-withdrawing acetyl group and those adjacent to the acetamido group are electronically distinct, typically resulting in two sets of doublets in the aromatic region (approximately 7.5-8.0 ppm). The chloroacetyl group's methylene (B1212753) (–CH₂Cl) protons appear as a distinct singlet, usually downfield (around 4.3 ppm) due to the influence of the adjacent chlorine and carbonyl group. The methyl protons of the acetyl group (–COCH₃) also produce a sharp singlet, but at a more upfield position (around 2.5 ppm). Finally, the amide proton (–NH–) is observable as a broad singlet, often at a significant downfield shift (above 10 ppm), a position sensitive to solvent, concentration, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton. The spectrum would show distinct signals for the two carbonyl carbons (amide and ketone), the carbons of the aromatic ring (with quaternary carbons appearing at lower intensity), the chloromethyl carbon, and the acetyl methyl carbon. nih.gov The specific chemical shifts provide insight into the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(4-acetylphenyl)-2-chloroacetamide Note: These are representative values; actual shifts can vary based on solvent and experimental conditions.

Click to view NMR Data Table

| Spectrum | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Amide N-H | ~10.5 | Singlet (broad) |

| Aromatic H (ortho to -NHCOCH₂Cl) | ~7.7 | Doublet | |

| Aromatic H (ortho to -COCH₃) | ~7.9 | Doublet | |

| Methylene -CH₂Cl | ~4.3 | Singlet | |

| Methyl -COCH₃ | ~2.5 | Singlet | |

| ¹³C NMR | Amide C=O | ~165 | - |

| Ketone C=O | ~197 | - | |

| Aromatic C (quaternary, C-NH) | ~143 | - | |

| Aromatic C (quaternary, C-CO) | ~132 | - | |

| Aromatic C-H | ~118-130 | - | |

| Methylene -CH₂Cl | ~46 | - | |

| Methyl -COCH₃ | ~27 | - |

Advanced Mass Spectrometry for Mechanistic and Derivatization Studies

Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of N-(4-acetylphenyl)-2-chloroacetamide, confirming its elemental composition and offering clues to its structure. Using a soft ionization technique like Electrospray Ionization (ESI), the compound's molecular ion is readily observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any chlorine-containing fragments, with a second peak ([M+2]⁺) appearing two mass units higher with roughly one-third the intensity. whitman.edu

Under electron impact (EI) ionization or through tandem MS (MS/MS) experiments, the molecule undergoes predictable fragmentation. researchgate.netlibretexts.org The fragmentation pathways are key to confirming the connectivity of the atoms. Common fragmentation patterns for amides include:

Alpha-cleavage: Fission of the bonds adjacent to the carbonyl groups is a primary fragmentation route. This can lead to the loss of the •CH₂Cl radical or the chloroacetyl group (•COCH₂Cl).

McLafferty Rearrangement: While less common for this specific structure, amide compounds can undergo this characteristic rearrangement if a gamma-hydrogen is available.

Cleavage of the Amide Bond: Scission of the C-N bond can lead to fragments corresponding to the acetylphenyl portion and the chloroacetamide portion.

Predicted high-resolution mass spectrometry (HRMS) data allows for the calculation of the exact mass, confirming the molecular formula C₁₀H₁₀ClNO₂. uni.lu

Table 2: Predicted Mass Spectrometry Data for N-(4-acetylphenyl)-2-chloroacetamide

Click to view Mass Spectrometry Data Table

| Adduct | Formula | Calculated m/z | Predicted Collision Cross Section (CCS) Ų |

|---|---|---|---|

| [M+H]⁺ | [C₁₀H₁₁ClNO₂]⁺ | 212.0473 | 142.9 |

| [M+Na]⁺ | [C₁₀H₁₀ClNaNO₂]⁺ | 234.0292 | 150.9 |

| [M-H]⁻ | [C₁₀H₉ClNO₂]⁻ | 210.0327 | 146.7 |

X-ray Crystallography and Solid-State Structural Research

X-ray crystallography provides definitive, high-resolution information about the arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. libretexts.org

The molecular structure of N-(4-acetylphenyl)-2-chloroacetamide has been successfully determined by single-crystal X-ray diffraction. nih.gov The analysis reveals that the compound crystallizes in the orthorhombic space group P 2₁ 2₁ 2₁, a chiral space group, indicating that the crystals are enantiomerically pure. The crystal structure confirms the molecular connectivity and provides precise measurements of its geometry. The amide group is nearly planar, and there is a distinct torsion angle between the plane of the phenyl ring and the plane of the amide group. Intermolecular hydrogen bonds involving the amide N-H donor and the carbonyl oxygen acceptors are crucial in defining the three-dimensional packing of the molecules in the crystal lattice.

Table 3: Single-Crystal Crystallographic Data for N-(4-acetylphenyl)-2-chloroacetamide

Click to view Crystallographic Data Table

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions nih.gov | a = 4.17130 Å |

| b = 14.7792 Å | |

| c = 16.1755 Å | |

| Unit Cell Angles nih.gov | α = 90° |

| β = 90° | |

| γ = 90° | |

| Molecules per Unit Cell (Z) | 4 |

Powder X-ray Diffraction (PXRD) is a powerful technique for analyzing microcrystalline materials. spectrabase.com It is particularly valuable for identifying different crystalline forms (polymorphs) or the presence of non-crystalline (amorphous) content, which can have different physical properties. thermofisher.com While no specific studies on the polymorphism of N-(4-acetylphenyl)-2-chloroacetamide have been reported, PXRD remains a critical tool for its solid-state characterization. A theoretical powder pattern can be calculated from the single-crystal X-ray data. nih.gov This calculated pattern serves as a definitive reference for a specific crystalline form. By comparing the experimental PXRD pattern of a bulk sample to this reference, one can confirm phase purity, identify the presence of impurities, or detect different polymorphs, which would exhibit different peak positions and intensities. nist.gov

Co-crystallization is a crystal engineering strategy used to modify the physicochemical properties of a solid without altering its covalent structure. whitman.educhemicalbook.com A co-crystal consists of the active molecule and a benign co-former held together in a single crystal lattice by non-covalent interactions, most commonly hydrogen bonds. nih.gov

N-(4-acetylphenyl)-2-chloroacetamide is an excellent candidate for co-crystallization research. Its molecular structure possesses key functional groups for forming robust supramolecular synthons:

Hydrogen Bond Donor: The secondary amide (N-H) group.

Hydrogen Bond Acceptors: The oxygen atoms of the amide carbonyl and the acetyl carbonyl.

These sites can form predictable hydrogen bonding patterns with a wide range of pharmaceutically acceptable co-formers, such as carboxylic acids, other amides, or alcohols. By forming co-crystals, it may be possible to improve properties like solubility and stability. Research in this area would involve screening the compound against a library of potential co-formers using techniques like liquid-assisted grinding, slurry crystallization, or solvent evaporation and analyzing the products with PXRD and other thermal methods.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule. nist.gov These complementary methods are sensitive to the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

The IR spectrum of N-(4-acetylphenyl)-2-chloroacetamide shows characteristic absorption bands that confirm its functional groups. Key expected peaks include:

N-H Stretching: A peak typically in the range of 3200-3400 cm⁻¹, which is often broadened in the solid state due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

Amide I Band: A strong, sharp absorption between 1630-1680 cm⁻¹, primarily due to the C=O stretching of the amide group. Its position is highly sensitive to hydrogen bonding.

Acetyl C=O Stretching: A distinct strong absorption, typically at a slightly higher frequency than the Amide I band, around 1680-1700 cm⁻¹.

Amide II Band: Found around 1510-1570 cm⁻¹, this band arises from a combination of N-H bending and C-N stretching vibrations.

C-Cl Stretching: A weaker band expected in the fingerprint region, typically between 600-800 cm⁻¹.

Raman spectroscopy provides complementary information. While C=O stretches are visible, aromatic ring vibrations often give strong Raman signals. The C-Cl stretch is also typically Raman active. Comparing the solid-state and solution-state spectra can reveal changes in conformation and hydrogen bonding.

Table of Mentioned Compounds

Click to view Compound Names Table

| Common/Article Name | Systematic Name (IUPAC) |

|---|---|

| p-Chloracetylaminophenylacetamid | N-(4-acetylphenyl)-2-chloroacetamide |

| N-(4-acetylphenyl) chloroacetamide | N-(4-acetylphenyl)-2-chloroacetamide |

Computational and Theoretical Chemistry Studies of P Chloracetylaminophenylacetamid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights into its electronic structure, stability, and reactivity. These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for investigating the electronic properties of molecules. researchgate.netresearchgate.net DFT methods, such as B3LYP, are popular due to their balance of computational cost and accuracy. researchgate.netresearchgate.net Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for more rigorous analysis. researchgate.netresearchgate.net

For a molecule like p-Chloracetylaminophenylacetamid, these calculations would reveal key electronic parameters. For instance, studies on related acetanilide (B955) derivatives demonstrate that the choice of functional and basis set (e.g., 6-311++G(d,p)) is crucial for accurate predictions of molecular geometry and vibrational frequencies. researchgate.netnih.gov The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are critical for understanding the molecule's reactivity. The HOMO-LUMO energy gap indicates the molecule's chemical stability and its susceptibility to electronic excitation. researchgate.net

Table 1: Representative Calculated Electronic Properties for an Acetanilide Derivative

| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) |

|---|---|---|

| HOMO Energy (eV) | -8.98 | -6.54 |

| LUMO Energy (eV) | 2.15 | -1.23 |

| Energy Gap (eV) | 11.13 | 5.31 |

| Dipole Moment (Debye) | 4.21 | 3.89 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms to identify the most stable conformers. By calculating the potential energy surface, researchers can map the energy landscape of the molecule as a function of its torsional angles.

For this compound, the key rotational bonds would be around the amide linkages and the bond connecting the phenyl ring to the nitrogen atom. Computational studies on similar molecules, like ortho-substituted acetanilides, have shown that intramolecular hydrogen bonding can significantly stabilize certain conformations. researchgate.net For example, the cis isomer is often found to be more stable than the trans isomer in such systems. researchgate.net

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure. rsc.org

IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.netresearchgate.net This allows for the assignment of characteristic vibrational modes, such as the C=O and N-H stretching frequencies of the amide groups. acs.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). arxiv.org These calculations help to understand the electronic transitions responsible for the observed absorption bands.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Representative Acetanilide

| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-311G(d,p)) | Assignment |

|---|---|---|---|

| ν(N-H) | 3290 | 3350 | N-H stretch |

| ν(C=O) | 1665 | 1700 | Amide I C=O stretch |

| δ(N-H) | 1550 | 1580 | Amide II N-H bend |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. acs.org This approach is particularly useful for studying how a molecule like this compound would behave in a biological environment or in solution.

MD simulations can reveal how the molecule interacts with solvent molecules, such as water, and can shed light on the stability of different conformations in a dynamic context. bu.edu These simulations are also crucial for understanding intermolecular interactions, such as hydrogen bonding, which play a key role in the formation of molecular aggregates and in the molecule's interaction with biological targets. nih.gov For molecules with amide bonds, MD simulations can clarify the role of the solvent in the formation and stability of these bonds. acs.orgresearchgate.net

Mechanistic Studies through Advanced Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. mdpi.comresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation energies. osti.gov This information is vital for understanding the kinetics and thermodynamics of chemical processes.

For this compound, computational studies could be used to investigate its synthesis, degradation pathways, or its reactions with biological nucleophiles. For example, DFT calculations could be employed to study the mechanism of its formation via acylation of the corresponding diamine. Such studies provide a step-by-step understanding of bond formation and cleavage during a reaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Principles Applied to Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical properties. nih.govrsc.org By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

For a class of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that relates these descriptors to an observed activity. researchgate.net Such models are invaluable in drug design for optimizing lead compounds. nih.gov

Development of Novel Computational Methodologies Tailored for this Class of Compounds

The exploration of this compound and related acetanilide derivatives through computational and theoretical chemistry has necessitated the application and refinement of various methodologies. While bespoke computational methods exclusively for this specific compound are not extensively documented, the broader class of amide-containing molecules has been the subject of significant methodological development. These advancements provide the foundational framework for understanding the structural, electronic, and reactive properties of this compound.

Initial theoretical investigations into related, simpler structures like acetanilide have laid the groundwork. Studies have employed established quantum mechanical methods to predict molecular geometries and vibrational frequencies. For instance, both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations, utilizing basis sets such as 6-31G(d) and 6-31+G(d,p), have been performed. researchgate.net The calculated geometric parameters, including bond lengths and angles, have shown good correlation with experimental data obtained from X-ray diffraction. researchgate.net Similarly, the computed infrared (IR) spectra, after appropriate scaling, align reasonably well with experimental observations. researchgate.net These foundational studies validate the use of these computational approaches for more complex substituted acetanilides.

Further advancements have focused on elucidating reaction mechanisms involving the amide bond. Systematic studies using DFT have been instrumental in understanding the intricacies of amide bond formation. rsc.org For example, the mechanism of CS₂-releasing 1,3-acyl transfer in reactions of thiocarboxylic acids and dithiocarbamate-terminal amines has been detailed, revealing the roles of intermediates and transition states. rsc.org Such mechanistic insights are crucial for predicting the reactivity of the amide functional group in this compound.

A significant area of development has been the accurate prediction of amide conformations, which is critical for understanding their biological activity and material properties. Researchers have developed predictive algorithms that correlate DFT-calculated structures with experimental proton chemical shifts from NMR spectroscopy. acs.org This integrated computational-experimental approach has proven highly reliable for discerning the stable conformations of secondary amides. acs.org

The development of high-throughput computational methods represents another frontier. For instance, quantum chemical calculations have been performed for a vast number of organic radical species and their associated closed-shell molecules at the M06-2X/def2-TZVP level of theory. ornl.gov This level of theory was selected for its favorable balance of accuracy and computational efficiency. ornl.gov Such large-scale data generation provides a basis for developing predictive models for the properties and reactivity of a wide range of organic compounds, including those with the acetanilide scaffold.

The influence of the chemical environment, particularly the solvent, on molecular properties and reaction pathways is another critical aspect addressed by modern computational methods. The use of continuum solvation models, such as the Self-Consistent Isodensity Polarizable Continuum Model (SCI-PCM) within DFT and MP2 frameworks, has enabled the calculation of solvent effects on geometries and relative energies. nih.gov These methods have demonstrated that accounting for solvation is essential for achieving agreement between theoretical predictions and experimental data for reaction barriers and the relative energies of different molecular structures. nih.gov

The following tables summarize key findings from computational studies on acetanilide, a core structural motif of this compound, which illustrate the application of these computational methodologies.

| Parameter | HF/6-31G(d) | B3LYP/6-31G(d) | Experimental (X-ray) |

| Bond Length (Å) | |||

| C=O | 1.22 | 1.24 | 1.24 |

| C-N | 1.38 | 1.37 | 1.36 |

| Bond Angle (°) | |||

| O=C-N | 122.1 | 122.5 | 122.8 |

| C-N-C | 127.8 | 128.4 | 128.9 |

| Dihedral Angle (°) | |||

| C-C-N-C | 179.9 | 179.8 | 179.9 |

| This table presents a comparison of calculated and experimental geometric parameters for acetanilide, demonstrating the accuracy of the computational methods. researchgate.net |

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Experimental Frequency (cm⁻¹) |

| N-H stretch | 3468 | 3438 |

| C=O stretch | 1774 | 1702 |

| Amide II | 1550 | 1547 |

| This table showcases the correlation between calculated and experimental vibrational frequencies for key functional groups in acetanilide. researchgate.net |

| Descriptor | Value (B3LYP/6-31+G(d,p)) |

| HOMO Energy (eV) | -6.87 |

| LUMO Energy (eV) | -0.23 |

| Energy Gap (eV) | 6.64 |

| Chemical Hardness | 3.32 |

| Chemical Potential | -3.55 |

| Electrophilicity Index | 1.90 |

| This table lists various global reactivity descriptors calculated for acetanilide, providing insights into its chemical reactivity. researchgate.net |

Role of P Chloracetylaminophenylacetamid in Advanced Chemical Applications Research

As a Synthetic Intermediate in Complex Molecule Construction

The primary and most extensively documented role of p-Chloracetylaminophenylacetamid is as a synthetic intermediate in the construction of complex molecules, particularly various heterocyclic compounds. The presence of a highly reactive C-Cl bond in the chloroacetyl group allows for facile nucleophilic substitution reactions, making it an ideal starting material for building diverse molecular scaffolds.

Research has demonstrated that this compound can be effectively used to synthesize a range of heterocyclic systems. For instance, it serves as a precursor for N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. matrixscientific.com The synthesis involves the reaction of this compound with 2-mercaptobenzothiazole, followed by condensation reactions with various reagents like phenylhydrazine, 2-cyanoacetohydrazide, or thiosemicarbazide (B42300) to yield a variety of complex heterocyclic structures. matrixscientific.com

Furthermore, the reactivity of this compound extends to the formation of other important heterocyclic cores. It has been used in the synthesis of chalcones, which are precursors to flavonoids and other biologically active molecules. researchgate.net The reaction of this compound with substituted aldehydes in the presence of a base leads to the formation of these chalcone (B49325) derivatives. researchgate.net

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of various other heterocyclic systems, as detailed in the table below.

| Starting Material | Reagent(s) | Product(s) | Research Focus |

| This compound | 2-mercaptobenzothiazole, followed by phenylhydrazine | N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives, pyrazole (B372694) derivatives | Synthesis of complex heterocyclic scaffolds matrixscientific.com |

| This compound | 2-mercaptobenzothiazole, followed by thiosemicarbazide and ethyl bromoacetate | Thiazolin-4-one derivatives | Construction of novel heterocyclic systems matrixscientific.com |

| This compound | 2-mercapto-4,6-dimethylnicotinonitrile | Thieno[2,3-b]pyridine derivatives | Exploration of new synthetic routes to fused heterocycles matrixscientific.com |

| This compound | 4-anisaldehyde or 3,4,5-trimethoxybenzaldehyde | Chalcone derivatives | Synthesis of precursors for biologically active molecules researchgate.net |

These examples underscore the significance of this compound as a flexible and valuable tool for synthetic chemists, enabling the construction of a wide array of complex and functionally diverse molecules.

Catalyst Ligand or Precursor Research in Homogeneous and Heterogeneous Catalysis

Research in Functional Materials Science Applications (e.g., polymer precursors, optoelectronic components)

In the realm of functional materials science, this compound possesses structural features that could be exploited for the development of new materials. The presence of two reactive sites—the chloroacetyl group and the acetyl group—could allow for its use as a monomer or a cross-linking agent in polymerization reactions. The aromatic core and the amide linkage could impart desirable thermal and mechanical properties to the resulting polymers.

Furthermore, the conjugated system of the phenyl ring and the acetyl group suggests potential for applications in optoelectronic materials. Modification of the molecular structure could lead to compounds with interesting photophysical properties, such as fluorescence or phosphorescence, which are desirable for applications in organic light-emitting diodes (OLEDs) or sensors. However, despite this potential, there is a limited amount of published research specifically focused on the use of this compound as a precursor for functional materials like polymers or optoelectronic components.

Development of Novel Analytical Reagents and Methodologies

The development of novel analytical reagents is a crucial aspect of chemical analysis. The reactive chloroacetyl group in this compound could potentially be utilized for derivatizing analytes to enhance their detection by techniques such as chromatography or spectroscopy. For instance, it could be used to introduce a chromophore or a fluorophore into a target molecule that lacks such properties.

Despite these theoretical possibilities, a thorough review of the scientific literature does not reveal significant research into the application of this compound as a primary analytical reagent or in the development of new analytical methodologies. Its role in this area of chemical research appears to be underexplored.

Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the formation of large, well-ordered molecular assemblies. The structure of this compound, with its amide linkage and aromatic ring, provides sites for hydrogen bonding and π-π stacking interactions, which are the fundamental forces in supramolecular assembly.

While direct research on the supramolecular chemistry of this compound is not extensively reported, studies on analogous N-aryl chloroacetamides provide valuable insights into its potential behavior. For example, the crystal structure of 2-chloro-N-(4-nitrophenyl)acetamide, a closely related compound, reveals the formation of infinite chains through intermolecular N-H···O hydrogen bonds. researchgate.net These chains are further organized into ribbons by weaker Cl···O interactions. researchgate.net

Computational studies using Density Functional Theory (DFT) on various acetamide (B32628) derivatives have also shed light on the nature and strength of hydrogen bonding interactions involving the peptide-like group (-CONH-). These studies indicate that the electronic properties of the substituents on the phenyl ring can influence the strength of these interactions. researchgate.net

The crystal structure of this compound itself has been determined, revealing a specific packing arrangement in the solid state governed by intermolecular forces. nih.gov The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

| a (Å) | 4.17130 |

| b (Å) | 14.7792 |

| c (Å) | 16.1755 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Data from the Crystallography Open Database (COD), entry 2020385. nih.gov |

This crystallographic information, combined with the understanding of intermolecular forces in related systems, suggests that this compound is a promising candidate for further research in supramolecular chemistry and the design of self-assembling molecular systems.

Future Research Directions and Emerging Paradigms for P Chloracetylaminophenylacetamid

Integration with Automated and Flow Chemistry Research Methodologies

The synthesis of p-Chloracetylaminophenylacetamid, likely a multi-step process involving amidation and acylation, is well-suited for adaptation to automated and continuous flow chemistry platforms. These methodologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and higher space-time yields. nih.gov

Future research should focus on translating the synthesis of this compound to continuous flow systems. A potential pathway could involve the flow-based reduction of a nitroaromatic precursor to an aniline (B41778), followed by sequential acylation reactions in-line. The use of packed-bed reactors with immobilized reagents or catalysts can streamline purification and improve process efficiency. thieme-connect.comnih.gov For instance, the amidation steps, which are central to the synthesis, can be significantly accelerated in flow reactors, often completing within minutes as opposed to hours in batch processes. thieme-connect.comacs.org This approach not only increases efficiency but also allows for the safe handling of potentially hazardous reagents like chloroacetyl chloride by minimizing the volume present at any given time. nih.gov

Automated systems can be programmed to explore a wide range of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly identify optimal synthesis parameters. This high-throughput screening capability is invaluable for optimizing the yield and purity of this compound. Furthermore, integrating in-line analytical techniques, such as IR or NMR spectroscopy, can enable real-time reaction monitoring and control, paving the way for a fully automated, on-demand synthesis platform.

| Parameter | Flow Reactor Type | Reagents | Temperature | Residence Time | Potential Advantage | Reference |

|---|---|---|---|---|---|---|

| Nitro Reduction | Packed-Bed (Immobilized Nitroreductase) | Nitroaniline precursor, reductant | Room Temperature | Minutes | High selectivity, avoids harsh metal catalysts. nih.govacs.org | nih.govacs.org |

| First Amidation (Acetylation) | Plug Flow Reactor (PFR) | Aniline intermediate, Acetic Anhydride (B1165640) | 60-100 °C | 5-20 minutes | Rapid, controlled reaction. | nih.gov |

| Second Amidation (Chloroacetylation) | Microreactor | Amine intermediate, Chloroacetyl Chloride | 0-25 °C | < 5 minutes | Superior heat transfer, improved safety with reactive acyl chloride. nih.gov | nih.gov |

Exploration of Novel Reaction Spaces and Unconventional Synthesis

Beyond flow chemistry, unconventional synthesis methods offer promising avenues for preparing this compound. These techniques utilize alternative energy sources to drive chemical reactions, often leading to dramatically reduced reaction times, higher yields, and improved sustainability profiles.

Sonochemistry , the application of ultrasound to chemical reactions, represents another promising frontier. ijariie.com Ultrasonic irradiation promotes reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This can enhance mass transfer and reaction rates, particularly in heterogeneous systems. ijariie.com The synthesis of amides has been successfully demonstrated using ultrasound, often under mild, ambient conditions, which could be beneficial for preserving the integrity of the functional groups in this compound. ijariie.comhielscher.com

| Methodology | Typical Reaction Time | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Thermal (Oil Bath, etc.) | Well-established, simple setup. | researchgate.net |

| Microwave-Assisted | Seconds to Minutes | Microwave Irradiation | Rapid heating, increased reaction rates, higher yields. nih.govnih.gov | nih.govnih.gov |

| Sonochemistry | Minutes to Hours | Ultrasound | Enhanced rates, milder conditions, improved yields. ijariie.comhielscher.com | ijariie.comhielscher.com |

| Flow Chemistry | Seconds to Minutes | Thermal (Flow Heater) | Excellent control, safety, scalability, high throughput. nih.govthieme-connect.com | nih.govthieme-connect.com |

Development and Application of Advanced Characterization Techniques

A thorough understanding of the structure and properties of this compound is contingent on the use of advanced analytical techniques. While standard 1H and 13C NMR are essential, more sophisticated methods are required for unambiguous structural confirmation and to probe its conformational dynamics.

Advanced NMR Spectroscopy: Due to the potential for rotational isomerism around the amide bonds, the 1H NMR spectrum could be complex. pku.edu.cn Two-dimensional NMR techniques are crucial for definitive assignments. missouristate.edu

COSY (Correlation Spectroscopy) can establish proton-proton coupling networks within the phenyl ring.

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Correlation) will correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) can reveal long-range (2-3 bond) correlations, which are vital for connecting the acetyl and chloroacetyl groups to the correct positions on the aromatic ring.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can differentiate between CH, CH₂, and CH₃ groups, confirming the methylene (B1212753) signals. missouristate.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition. Given the presence of a chlorine atom, the mass spectrum will exhibit a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak (M+), confirming the presence of a single chlorine atom. libretexts.orgresearchgate.net Advanced techniques like tandem MS (MS/MS) can be used to study fragmentation pathways, providing further structural verification. Mass defect filtering could also be employed to screen for related halogenated compounds in complex mixtures. nih.gov

| Technique | Information Provided for this compound | Reference |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of all ¹H and ¹³C signals; confirmation of connectivity and substituent positions. | missouristate.eduipb.pt |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula confirmation. | |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation through characteristic fragmentation patterns of the amide and chloroacetyl groups. | researchgate.net |

| Isotope Ratio MS | Confirmation of the presence and number of chlorine atoms via the M/M+2 isotopic pattern. | libretexts.org |

| X-ray Crystallography | Definitive solid-state structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). | researchgate.net |

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Science

The full scientific potential of this compound can best be unlocked through interdisciplinary collaboration. nih.govsolubilityofthings.com The traditional silos of chemistry are giving way to integrated approaches where expertise from various fields is combined to solve complex problems. tandfonline.com

Future research on this compound would benefit from a team-science approach:

Synthetic and Computational Chemistry: Collaboration between synthetic chemists, who can build the molecule using the advanced methods described above, and computational chemists can accelerate discovery. acs.org Computational methods like Density Functional Theory (DFT) can predict spectroscopic properties (NMR, IR), reaction energetics, and stable conformations, guiding experimental efforts. tandfonline.com

Materials Science: The presence of two amide groups and a reactive chlorine handle makes this compound an intriguing monomer for polymerization or a building block for functional materials. Collaborations with materials scientists could explore its incorporation into novel polymers, potentially leading to materials with tailored thermal or mechanical properties. uw.edu

Chemical Biology and Medicinal Chemistry: Many chloroacetamide derivatives exhibit biological activity. nih.gov An interdisciplinary effort involving chemists and biologists could screen this compound for potential therapeutic applications. solubilityofthings.comucsb.edu Its structure could be a starting point for developing new classes of enzyme inhibitors or antimicrobial agents.

By embracing these modern synthetic paradigms, advanced analytical tools, and a collaborative ethos, the scientific community can systematically explore the chemistry of this compound and unlock its potential contributions to science and technology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-Chloracetylaminophenylacetamid, and how can purity be ensured during synthesis?

- Methodology : The synthesis typically involves sequential acylation and coupling reactions. For example, starting with p-chlorophenylacetic acid, activation with thionyl chloride generates the corresponding acyl chloride, which is then reacted with an amine derivative under anhydrous conditions. Purification is achieved via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC; Rf comparison with standards). Confirm purity via melting point analysis and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are essential for characterizing p-Chloracetylaminophenylacetamid?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm backbone structure (e.g., aromatic protons at δ 7.2–7.5 ppm, acetamide carbonyl at ~δ 170 ppm) .

- FT-IR : Identify functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and rule out side products .

Q. What safety protocols are critical when handling p-Chloracetylaminophenylacetamid in the lab?

- Methodology : Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation/contact. Store in airtight containers at 4°C. For waste disposal, neutralize with 10% sodium bicarbonate before discarding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of p-Chloracetylaminophenylacetamid derivatives?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility.

- Catalysis : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective acylation.

- Temperature Control : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and side products .

- Data Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) using ANOVA .

Q. How should researchers resolve contradictions in spectroscopic data for structurally similar acetamides?

- Methodology :

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray Crystallography : Resolve ambiguous structures via single-crystal diffraction (e.g., confirming para-substitution vs. ortho isomers) .

- Comparative Analysis : Benchmark against PubChem/NIST datasets to validate spectral assignments .

Q. What strategies are effective for studying the biological activity of p-Chloracetylaminophenylacetamid analogs?

- Methodology :

- In Vitro Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) using UV-Vis kinetics (λ = 412 nm for Ellman’s method) .

- Dose-Response Analysis : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Metabolic Stability : Use liver microsome models (human/rat) with LC-MS quantification to assess pharmacokinetic profiles .

Q. How can computational methods enhance mechanistic understanding of p-Chloracetylaminophenylacetamid’s reactivity?

- Methodology :

- DFT Calculations : Optimize transition states (Gaussian 16) to predict regioselectivity in nucleophilic substitution reactions.

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) to identify key interactions (H-bonds, π-stacking) .

- QSAR Modeling : Corrogate substituent effects (Hammett σ values) with bioactivity data to design optimized analogs .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

- Methodology :

- Detailed Logs : Record exact molar ratios, solvent grades, and equipment (e.g., Schlenk line for air-sensitive steps).

- Supplementary Files : Provide raw NMR/FIR spectra and chromatograms in Supporting Information, annotated with peak assignments .

- Standards : Adopt IUPAC nomenclature and report yields as "isolated yield" (not conversion) .

Q. How should conflicting bioactivity results between studies be addressed in publications?

- Methodology :

- Contextual Analysis : Highlight differences in assay conditions (e.g., cell lines, incubation times).

- Statistical Rigor : Apply Tukey’s HSD test to confirm significance (p < 0.05) and report effect sizes .

- Meta-Analysis : Aggregate data from Reaxys/SciFinder to identify trends (e.g., chlorine substitution correlates with cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.